molecular formula C15H23N3O4 B4769350 2-{2-[4-(2-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol

2-{2-[4-(2-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol

Cat. No.: B4769350
M. Wt: 309.36 g/mol
InChI Key: TXXYCPCIXXFNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(2-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol, commonly known as NBPEE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields of research, including drug development, biomedical research, and material science. NBPEE is a complex molecule that requires specific synthesis methods to produce it in a pure form.

Mechanism of Action

The mechanism of action of NBPEE is primarily through the inhibition of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. NBPEE binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
NBPEE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting PKC. NBPEE has also been shown to enhance the mechanical properties of polymers, making them more durable. Additionally, NBPEE has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBPEE in lab experiments is its potent inhibition of PKC. This makes it a useful tool for studying the role of PKC in various cellular processes. Additionally, NBPEE has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, the synthesis of NBPEE is a complex process that requires careful handling of the reagents and purification steps to ensure the purity of the final product. This can be a limitation for researchers who do not have access to specialized equipment and expertise.

Future Directions

There are several future directions for the use of NBPEE in scientific research. One potential direction is the development of NBPEE-based drug delivery systems. NBPEE has been shown to act as a carrier for various drugs, making it a potential candidate for the development of targeted drug delivery systems. Additionally, the use of NBPEE in the treatment of inflammatory diseases is an area of active research. Finally, the development of novel synthesis methods for NBPEE could lead to the production of more efficient and cost-effective methods of producing this compound.
Conclusion:
In conclusion, NBPEE is a complex molecule that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. NBPEE has also been shown to have various biochemical and physiological effects, making it a potential candidate for the development of drug delivery systems and the treatment of inflammatory diseases. However, the synthesis of NBPEE is a complex process that requires careful handling of the reagents and purification steps to ensure the purity of the final product.

Scientific Research Applications

NBPEE has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. NBPEE has been shown to inhibit the growth of cancer cells by targeting PKC. It has also been used in the development of drug delivery systems, where it acts as a carrier for various drugs. NBPEE has also been used in material science, where it has been shown to enhance the mechanical properties of polymers.

Properties

IUPAC Name

2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c19-10-12-22-11-9-16-5-7-17(8-6-16)13-14-3-1-2-4-15(14)18(20)21/h1-4,19H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYCPCIXXFNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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